molecular formula C20H19ClN2OS B2415003 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223774-81-9

4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2415003
CAS No.: 1223774-81-9
M. Wt: 370.9
InChI Key: SGTCUCYKUZZGAC-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic molecule featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common approach includes the formation of the imidazole ring followed by the introduction of the thioxo group and subsequent functionalization with the chlorophenyl and dimethylphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone: Similar structure but with an oxo group instead of a thioxo group.

    (4-(4-chlorophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-methylphenyl)methanone: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione lies in its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-12-5-6-15(11-13(12)2)18(24)23-19(25)17(22-20(23,3)4)14-7-9-16(21)10-8-14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCUCYKUZZGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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